Product packaging for 3-(1,3-Benzothiazol-2-yl)propan-1-amine(Cat. No.:CAS No. 51124-73-3)

3-(1,3-Benzothiazol-2-yl)propan-1-amine

Cat. No.: B1277452
CAS No.: 51124-73-3
M. Wt: 192.28 g/mol
InChI Key: DJRGJNBEQJJKMJ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of modern pharmaceutical science. ontosight.ai Their prevalence is remarkable, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic ring. This widespread presence is not coincidental; the inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules.

These properties, including polarity, solubility, lipophilicity, and the capacity for hydrogen bonding, can be meticulously modified by medicinal chemists. wileymicrositebuilder.com Such modifications are crucial for optimizing a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile, thereby enhancing its efficacy and safety. The structural diversity and versatility of heterocyclic scaffolds provide a fertile ground for the development of novel drugs that can address a wide range of therapeutic challenges, including overcoming drug resistance. wileymicrositebuilder.com

Overview of Benzothiazole (B30560) Derivatives as Pharmacophores

Within the broad class of heterocyclic compounds, the benzothiazole nucleus represents a "privileged" scaffold. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The benzothiazole structure, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, has proven to be a potent pharmacophore associated with an extensive array of biological activities. mdpi.comijper.org

The versatility of the benzothiazole ring system allows for functionalization at various positions, leading to the synthesis of a large number of derivatives. These derivatives have been extensively studied and have demonstrated a wide spectrum of pharmacological effects, underscoring their importance in medicinal chemistry. benthamscience.comresearchgate.net

Table 1: Reported Pharmacological Activities of Benzothiazole Derivatives

Pharmacological Activity Reference
Anticancer / Antiproliferative mdpi.comresearchgate.net
Antimicrobial / Antibacterial ijper.orgpcbiochemres.com
Antifungal pcbiochemres.com
Anti-inflammatory mdpi.compcbiochemres.com
Analgesic pcbiochemres.com
Anticonvulsant mdpi.com
Antiviral mdpi.com
Antitubercular mdpi.com
Antidiabetic ijper.orgpcbiochemres.com
Neuroprotective mdpi.com
Antimalarial pcbiochemres.com

Historical Context of Benzothiazole-Containing Bioactive Molecules

The history of benzothiazole chemistry dates back to the late 19th century. ontosight.ai Since their initial synthesis, derivatives of this scaffold have become integral components of several clinically significant drugs. mdpi.com The journey of these molecules from laboratory curiosities to life-altering medications highlights the enduring value of the benzothiazole core in drug development.

One of the most notable benzothiazole-containing drugs is Riluzole . Initially developed as an antiepileptic, it was repurposed in the 1990s for the treatment of amyotrophic lateral sclerosis (ALS), a debilitating neurodegenerative disease. wileymicrositebuilder.com It received FDA approval in the United States in 1995 and was subsequently licensed in Europe, marking a significant milestone as the first pharmacological intervention shown to influence the progression of ALS. wileymicrositebuilder.comwikipedia.orgresearchgate.net

Another prominent example is Pramipexole , a non-ergoline aminobenzothiazole compound. nih.gov Developed in the 1980s by researchers at Boehringer Ingelheim, it was first approved by the FDA in 1997. nih.govontosight.aimedlink.com Pramipexole functions as a dopamine (B1211576) agonist and is primarily used to treat the signs and symptoms of Parkinson's disease and restless leg syndrome. nih.govacs.org Its development underscored the potential of the benzothiazole scaffold in targeting central nervous system disorders.

These examples, among others like the immunosuppressant Frentizole, demonstrate the successful translation of benzothiazole-based compounds into valuable therapeutic agents over several decades. mdpi.com

Rationale for Investigating 3-(1,3-Benzothiazol-2-yl)propan-1-amine and Its Analogs

The scientific rationale for investigating specific analogs of a well-established pharmacophore like benzothiazole is rooted in the principles of structure-activity relationship (SAR) studies. researchgate.net The goal of such studies is to understand how specific structural modifications to a parent molecule influence its biological activity. Literature on benzothiazole derivatives reveals that substitutions, particularly at the C-2 position of the ring, are critical for determining the type and potency of their biological activities. benthamscience.com

The investigation into This compound and its analogs is driven by several key strategic considerations in drug design:

Exploration of Chemical Space: The benzothiazole core provides a rigid anchor, while the flexible three-carbon (propyl) chain offers conformational freedom. This allows the terminal amine group to orient itself in various ways to potentially interact with different pockets within a biological target, such as an enzyme or a receptor.

Modulation of Physicochemical Properties: The aminoalkyl side chain introduces a basic primary amine. nih.gov This functional group is ionizable at physiological pH, which can significantly influence the compound's solubility, membrane permeability, and ability to form ionic or hydrogen bonds with target macromolecules. These interactions are often crucial for potent biological activity.

Potential for New Biological Targets: While the core benzothiazole scaffold is known for a wide range of activities, modifying the C-2 substituent can alter its target selectivity. The introduction of an aminoalkyl chain may direct the molecule towards new biological targets that were not engaged by previous derivatives, potentially leading to novel therapeutic applications.

In essence, by attaching a propan-1-amine side chain to the pharmacologically active benzothiazole nucleus, researchers aim to synthesize novel chemical entities with potentially enhanced potency, improved pharmacokinetic profiles, or entirely new mechanisms of action. This systematic exploration is a fundamental aspect of the drug discovery process, aimed at expanding the therapeutic utility of this privileged heterocyclic scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2S B1277452 3-(1,3-Benzothiazol-2-yl)propan-1-amine CAS No. 51124-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRGJNBEQJJKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429313
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51124-73-3
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for Benzothiazole (B30560) Nucleus Formation

The benzothiazole moiety is a cornerstone of many pharmacologically active compounds. Its synthesis has been extensively studied, leading to a variety of robust methods for its construction. mdpi.commdpi.com The most prevalent strategies commence with 2-aminothiophenol (B119425) or its derivatives, which undergo cyclization with a range of electrophilic partners. mdpi.commdpi.commdpi.com

Cyclization Reactions of 2-Aminothiophenol Derivatives

The most fundamental and widely adopted method for synthesizing the 2-substituted benzothiazole core involves the condensation and subsequent cyclization of 2-aminothiophenol with various carbonyl-containing compounds. mdpi.commdpi.com This approach is versatile, allowing for the introduction of diverse substituents at the 2-position of the benzothiazole ring.

Commonly used reagents for this cyclization include:

Aldehydes: Reacting 2-aminothiophenol with aldehydes is a direct route to 2-substituted benzothiazoles. mdpi.com This reaction can be promoted by various catalysts, including acid catalysts, ionic liquids, and nanoparticles, often under mild conditions. mdpi.com For instance, catalysts like H2O2/HCl and polystyrene-grafted iodine acetate (B1210297) have been used effectively. mdpi.com

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also serve as the electrophilic partner for 2-aminothiophenol. mdpi.comnih.govresearchgate.net Reactions with carboxylic acids often require dehydrating agents or high temperatures, sometimes facilitated by catalysts like polyphosphoric acid (PPA). nih.govnih.gov The use of molecular iodine under solvent-free conditions represents a greener alternative. mdpi.com

Nitriles: Copper-catalyzed condensation of 2-aminothiophenols with a wide range of nitriles provides an efficient pathway to 2-substituted benzothiazoles in excellent yields. organic-chemistry.org

The general mechanism involves the initial formation of a Schiff base (in the case of aldehydes) or an amide (from carboxylic acid derivatives), followed by an intramolecular nucleophilic attack of the thiol group onto the imine or carbonyl carbon, and subsequent dehydration or elimination to yield the aromatic benzothiazole ring.

Table 1: Catalysts and Conditions for Cyclization of 2-Aminothiophenol with Aldehydes
Catalyst/SystemSolventTemperatureReaction TimeYield Range (%)
[bmim][FeCl4]--30–90 min82–94
H2O2/HClEthanolRoom Temp1 hExcellent
Phosphonium acidic IL-120 °C25–90 min75–92
Cu(II)-nano-silica--15–90 min87–98
Zn(OAc)2·2H2OSolvent-free80 °C30–60 min67–96

One-Pot and Multicomponent Synthesis Approaches

In the pursuit of efficiency and sustainability, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for benzothiazole synthesis. mdpi.com These methods combine multiple reaction steps into a single operation without isolating intermediates, thereby reducing waste, saving time, and simplifying procedures.

A notable example is the three-component reaction involving an aromatic amine, an aliphatic amine, and elemental sulfur, which proceeds without a catalyst or additives to form 2-substituted benzothiazoles. Another approach involves the reaction of thiols, oxalyl chloride, and 2-aminothiophenol in the presence of a phase-transfer catalyst, which facilitates the simultaneous formation of C-N and C-S bonds under mild conditions. mdpi.com Acidic ionic liquids have also been employed to catalyze three-component condensations of aromatic aldehydes, 2-aminobenzothiazole, and β-naphthol, offering the advantage of catalyst reusability. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields. mdpi.com The synthesis of benzothiazoles is no exception, with numerous protocols leveraging this technology. Microwave-assisted methods often lead to significantly shorter reaction times—minutes instead of hours—and can be performed under solvent-free conditions, aligning with the principles of green chemistry. mdpi.com

For example, the condensation of 2-aminothiophenol with aldehydes can be achieved in 4-8 minutes with yields ranging from 78-96% using glycerol (B35011) as a green solvent under microwave irradiation. mdpi.com Similarly, the reaction with fatty acids catalyzed by P4S10 under microwave conditions is completed in just 3-4 minutes. mdpi.com The use of phenyliodoniumbis(trifluoroacetate) (PIFA) as an oxidant under microwave irradiation also effectively promotes the cyclocondensation of 2-aminothiophenols with aldehydes, yielding products in 15 minutes with yields of 59-92%. mdpi.com

Approaches for Introducing the Propan-1-amine Side Chain

The synthesis of the target molecule, 3-(1,3-Benzothiazol-2-yl)propan-1-amine, requires the specific installation of a 3-aminopropyl group at the C-2 position. This can be accomplished either by building the side chain on a pre-formed benzothiazole ring or by using a precursor that already contains the functionalized side chain during the initial cyclization.

A direct method involves the cyclocondensation of 2-aminothiophenol with a derivative of 4-aminobutanoic acid (e.g., the acid chloride or ester). This approach constructs the benzothiazole ring and installs the side chain in a single step. However, modification of a pre-existing benzothiazole often provides greater flexibility. A common precursor for such modifications is 3-(1,3-benzothiazol-2-yl)propanenitrile or 3-(1,3-benzothiazol-2-yl)propan-1-ol (B1626976). chemscene.comsigmaaldrich.com

Amination Reactions

Amination reactions are a cornerstone for installing the terminal amine group. One primary route is the chemical reduction of a nitrile group. The precursor, 3-(1,3-benzothiazol-2-yl)propanenitrile, can be synthesized and subsequently reduced to the desired primary amine. smolecule.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, which efficiently convert the nitrile to an amine without affecting the benzothiazole ring.

Alternatively, a precursor like 3-(1,3-benzothiazol-2-yl)propan-1-ol can be converted to a better leaving group, such as a tosylate or a halide (e.g., 3-(1,3-benzothiazol-2-yl)propyl bromide). This activated intermediate can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or, more commonly, a protected amine equivalent like sodium azide (B81097) followed by reduction, or through a Gabriel synthesis.

Reductive Amination Strategies

Reductive amination provides another powerful route to the target amine. organic-chemistry.orgmdpi.com This process typically involves the reaction of a carbonyl compound with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. organic-chemistry.org

For the synthesis of this compound, a suitable precursor would be 3-(1,3-benzothiazol-2-yl)propanal. This aldehyde can be reacted with ammonia in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. organic-chemistry.org These reagents are mild enough to selectively reduce the intermediate imine without affecting the aldehyde or the benzothiazole core. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.

Table 2: Key Precursors for Side Chain Introduction
Precursor CompoundTarget Functional GroupTypical ReagentsReaction Type
3-(1,3-Benzothiazol-2-yl)propanenitrilePrimary AmineLiAlH4, H2/CatalystNitrile Reduction
3-(1,3-Benzothiazol-2-yl)propan-1-olPrimary Amine1. PBr3 or TsCl 2. NaN3 3. H2/PdNucleophilic Substitution/Reduction
3-(1,3-Benzothiazol-2-yl)propanalPrimary AmineNH3, NaBH3CN or NaBH(OAc)3Reductive Amination
4-Aminobutanoic acid derivativePrimary Amine2-Aminothiophenol, PPACyclocondensation

Design and Synthesis of Novel Analogs and Derivatives

The synthesis of derivatives of this compound often begins with the core benzothiazole structure, which can be formed through the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. mdpi.com Further modifications can then be introduced to create a diverse library of analogs.

Structural Modification at the Benzothiazole Ring System

Modifications to the benzothiazole ring are a primary strategy for diversifying the properties of these compounds. benthamscience.comscispace.com Substitutions at various positions of the benzene (B151609) portion of the ring system can significantly influence the molecule's biological activity.

Common modifications include the introduction of electron-donating or electron-withdrawing groups. For instance, the incorporation of methyl, bromo, and nitro groups has been shown to be particularly effective in enhancing the analgesic and anti-inflammatory properties of related benzothiazole derivatives. researchgate.net The position of these substituents is also critical, with substitutions at the C-6 position often cited as a key determinant of biological activity. benthamscience.com

Substituent Position on Benzothiazole Ring Observed Effect on Activity Reference
MethylC-6Enhanced anti-inflammatory activity researchgate.net
BromoC-4Potent anti-breast cancer activity nih.gov
ChloroC-4Active against breast cancer cell lines nih.gov
NitroNot specifiedEnhanced anti-inflammatory activity researchgate.net

Structural Modification at the Propane (B168953) Linker and Amine Functionality

The propane linker and terminal amine group of this compound offer additional sites for structural variation. ijsrst.com Modifications to the linker can alter the molecule's flexibility and spatial orientation, which can affect its binding to biological targets. The primary amine functionality is a versatile handle for the introduction of a wide array of substituents through reactions such as acylation and alkylation. nih.gov

For example, N-acylation of the terminal amine can produce amides with diverse functionalities. Similarly, the propane linker can be modified, although this is less commonly reported in the literature for this specific parent compound. Research on related benzothiazole structures suggests that altering the linker length or introducing rigidity can be a viable strategy for modulating activity.

Hybrid Molecule Design Integrating Other Pharmacophores

A powerful strategy in modern drug design is the creation of hybrid molecules, which combine two or more pharmacophores to achieve synergistic or additive effects. researchgate.netnih.gov Benzothiazole moieties are frequently integrated with other biologically active heterocyclic systems to generate novel compounds with enhanced therapeutic potential. researchgate.netbiointerfaceresearch.com

One notable example is the hybridization of benzothiazole with isatin, which has yielded analogs with significant anti-breast cancer activity. nih.gov Another approach involves linking benzothiazoles to other heterocycles like thiazolidine-2,4-dione, 1,3,4-thiadiazole, and cyanothiouracil, which has led to the development of potent VEGFR-2 inhibitors. researchgate.net These hybrid designs often aim to target multiple pathways or improve the pharmacokinetic profile of the parent molecules. researchgate.net

Hybrid Pharmacophore Target/Activity Reference
IsatinAnti-breast cancer nih.gov
Thiazolidine-2,4-dioneVEGFR-2 inhibition, anticancer researchgate.net
1,3,4-Thiadiazole-aryl ureaVEGFR-2 inhibition, anticancer researchgate.net
CyanothiouracilVEGFR-2 inhibition, anticancer researchgate.net
Thiazole (B1198619)p56lck inhibition, anticancer biointerfaceresearch.com

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its derivatives is highly dependent on the optimization of reaction conditions. ijsrst.com Key parameters that are often fine-tuned include the choice of solvent, catalyst, reaction temperature, and reaction time.

For the core synthesis of the benzothiazole ring, various catalysts and conditions have been explored to improve yields and reduce reaction times. mdpi.com For instance, the condensation of 2-aminobenzenethiol with aldehydes can be catalyzed by acids or facilitated by microwave irradiation to enhance efficiency. researchgate.net The choice of solvent can also play a crucial role, with some reactions proceeding more efficiently in polar aprotic solvents, while others may favor aqueous media. The development of one-pot, multi-component reactions is a particularly attractive approach, as it can streamline the synthesis of complex benzothiazole derivatives. researchgate.net

Advanced Characterization for Structural Elucidation in Research Contexts

Spectroscopic Techniques for Structural Confirmation

Detailed experimental data for advanced spectroscopic analysis of 3-(1,3-Benzothiazol-2-yl)propan-1-amine is not available in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and detailed interpretation for the proton and carbon environments of this compound, have not been reported in the available literature.

Infrared (IR) Spectroscopy for Functional Group Presence

Specific experimental Infrared (IR) spectroscopy data, detailing the characteristic absorption bands and vibrational frequencies for the functional groups present in this compound, could not be found.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Experimentally determined mass spectrometry data, including the molecular ion peak and the characteristic fragmentation pattern for this compound, is not documented in the accessed sources.

X-ray Crystallography for Solid-State Structural Analysis

There are no published X-ray crystallography studies for this compound. Therefore, information regarding its single-crystal structure, unit cell dimensions, space group, and other crystallographic parameters is not available.

An article focusing solely on the preclinical biological evaluation of This compound cannot be generated at this time.

Extensive searches for specific research data on the antibacterial, antifungal, antiviral, and cytotoxic properties of the precise compound "this compound" did not yield sufficient detailed findings. The available scientific literature extensively covers the pharmacological activities of the broader class of benzothiazole (B30560) derivatives, but specific, in-depth preclinical data required to populate the requested sections and data tables for this particular molecule is not present in the accessible research.

Therefore, constructing a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on "this compound" is not feasible without the necessary source data.

Preclinical Biological Evaluation and Mechanistic Investigations

In Vitro Pharmacological Profiling

Evaluation of Anticancer Activities in Cell Lines

Cell Cycle Modulation Studies

The ability to modulate the cell cycle is a key mechanism for anticancer agents. Certain benzothiazole (B30560) derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to growth arrest. For instance, the benzothiazole derivative 3-amino-2-imino-3,4-dihydro-2H-1,3-benzothiazin-4-one (BJ-601) was found to arrest human dermal microvascular endothelial cells (HDMVECs) at the G0/G1 phase. nih.gov This cell cycle arrest is achieved by increasing the protein levels of p21, which in turn inhibits the activity of cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, N-acetylaminothiazolo[3,2-a]benzimidazole-2-carbonitrile, another related heterocyclic compound, demonstrated the ability to arrest the cell cycle at the G2/M phase. nih.gov These studies highlight the potential of the benzothiazole core structure in developing agents that can halt cancer cell proliferation by targeting critical cell cycle checkpoints.

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. Numerous benzothiazole derivatives have demonstrated potent pro-apoptotic activity through various signaling pathways.

Mitochondrial (Intrinsic) Pathway: A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD), was shown to induce apoptosis in colorectal cancer cells via the mitochondrial pathway. nih.gov This pathway is initiated by the accumulation of reactive oxygen species (ROS), which disrupts mitochondrial membrane integrity, leading to the release of cytochrome C. This triggers a cascade involving the activation of caspase-9 and subsequently the effector caspases-3 and/or -7, culminating in cell death. nih.gov

PI3K/AKT Signaling Pathway: The derivative N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) induces apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cells by suppressing the PI3K/AKT signaling pathway. nih.gov Inhibition of this key survival pathway, coupled with an increase in caspase-3 and cytochrome-c levels, leads to characteristic apoptotic events like DNA fragmentation and nuclear condensation. nih.gov

General Apoptosis Induction: A series of N-1,3-benzothiazol-2-ylbenzamides exhibited significant antiproliferative activity against human liver (HepG2) and breast (MCF-7) cancer cell lines. researchgate.netscispace.com Certain compounds in this series were found to be effective pro-apoptotic inducers, as demonstrated by an enrichment of mono- and oligonucleosomes in treated cells. researchgate.netscispace.com

Table 1: Apoptosis Induction by Benzothiazole Derivatives

Derivative Cell Line(s) Apoptotic Pathway Key Findings
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD) Colorectal Cancer Mitochondrial (Intrinsic) Pathway Increased ROS, cytochrome C release, activation of caspase-9 and -3. nih.gov
N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) U87 (Glioblastoma), HeLa (Cervix Cancer) PI3K/AKT Signaling Pathway Down-regulation of PI3K and AKT, increased caspase-3 and cytochrome-c. nih.gov
N-1,3-Benzothiazol-2-ylbenzamides HepG2 (Liver), MCF-7 (Breast) General Apoptosis Enrichment of mono- and oligonucleosomes. researchgate.netscispace.com

Assessment of Anti-inflammatory and Analgesic Properties

The benzothiazole nucleus is a key feature in compounds developed for anti-inflammatory and analgesic activities. jyoungpharm.org The primary mechanism for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. preprints.org

In vivo studies have substantiated these properties. A series of benzothiazole-containing benzohydrazide (B10538) derivatives demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. jyoungpharm.org Notably, compounds 3C and 3E showed a percentage reduction in edema that was superior to the standard drug indomethacin (B1671933) at 2 and 3 hours post-treatment. jyoungpharm.org The same derivatives also exhibited potent analgesic activity, with compound 3C showing efficacy comparable to celecoxib (B62257) in a thermal stimulus test. jyoungpharm.orgbiomedpharmajournal.org Structure-activity relationship (SAR) analysis suggests that substitutions on the benzohydrazide portion, such as halogen groups or electron-rich moieties, play a crucial role in enhancing these activities. jyoungpharm.orgpreprints.org

Table 2: In Vivo Anti-inflammatory Activity of Benzohydrazide Derivatives

Compound % Inhibition of Paw Edema (1 hr) % Inhibition of Paw Edema (2 hr) % Inhibition of Paw Edema (3 hr)
3C 70.03% 74.38% 78.11%
3E 62.06% 71.04% 76.14%

Data adapted from in vivo studies on carrageenan-induced rat paw edema. jyoungpharm.org

Investigations into Antidiabetic Activities

Benzothiazole derivatives have emerged as promising candidates for the management of non-insulin-dependent diabetes mellitus (NIDDM). A notable series, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, was evaluated for in vivo antidiabetic activity in a rat model of NIDDM. researchgate.netnih.gov Several compounds from this series significantly lowered plasma glucose levels. researchgate.netnih.gov

The proposed mechanism of action for these compounds is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its overexpression in adipose tissue is linked to insulin-resistant diabetes. By inhibiting 11β-HSD1, these benzothiazole derivatives can help improve glycemic control. researchgate.net Docking studies have suggested that the most active compounds can form hydrogen bond interactions with the catalytic amino acid residues of the enzyme. researchgate.net

Exploration of Antimalarial Activity

The rise of drug-resistant Plasmodium falciparum strains necessitates the search for new antimalarial agents. Benzothiazole derivatives have shown promise in this area. researchgate.net A series of benzothiazole hydrazones (BHs) were designed to act via a dual mechanism: chelating free iron and interacting with free heme to prevent the formation of hemozoin, a crucial detoxification process for the parasite. nih.gov

In vitro assays confirmed that these compounds could inhibit the growth of P. falciparum. nih.gov The lead molecule from this study also demonstrated in vivo antimalarial activity against a multidrug-resistant strain of P. yoelii in mice. nih.gov Other studies on 2-substituted 6-nitro- and 6-amino-benzothiazoles also confirmed in vitro activity against P. falciparum and in vivo efficacy with a sustained decrease in parasitemia in P. berghei-infected mice. researchgate.net

Other Therapeutic Area Explorations (e.g., neuroprotective, anticonvulsant)

The biological versatility of the benzothiazole scaffold extends to disorders of the central nervous system.

Neuroprotective Activity: The compound AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile) has been identified as a potent inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. nih.gov Activation of this pathway is implicated in cell death following cerebral ischemia. In preclinical models, AS601245 provided significant neuroprotection, promoting cell survival and reducing the loss of hippocampal neurons after both global and focal cerebral ischemia in gerbils and rats. nih.gov

Anticonvulsant Activity: Benzothiazole derivatives have been investigated for their potential to treat epilepsy. nih.gov In preclinical screening, compounds have shown efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent models for generalized and absence seizures, respectively. nih.gov Further specialized tests revealed that certain derivatives are effective in models of drug-resistant partial seizures (6 Hz test) and temporal lobe epilepsy, suggesting a broad spectrum of anticonvulsant activity. nih.gov

In Vivo Preclinical Efficacy Studies (Excluding dosage/administration)

The therapeutic potential of benzothiazole derivatives observed in vitro has been validated in numerous in vivo preclinical models across various disease areas. These studies confirm the systemic activity of these compounds and provide a basis for further development.

Anti-inflammatory and Analgesic Efficacy: In rat models, benzothiazole-benzamides and benzohydrazides significantly reduced carrageenan-induced paw edema, demonstrating potent anti-inflammatory effects. jyoungpharm.orgresearchgate.net The same compounds showed significant analgesic properties in thermal pain models, indicating their potential to alleviate both inflammation and pain. jyoungpharm.orgbiomedpharmajournal.org

Antidiabetic Efficacy: N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives successfully lowered plasma glucose levels in a rat model of non-insulin-dependent diabetes mellitus, supporting their development as oral hypoglycemic agents. researchgate.net

Antimalarial Efficacy: In murine models of malaria, benzothiazole derivatives have proven effective. A benzothiazole hydrazone showed activity against a multidrug-resistant P. yoelii strain, while 2-substituted amino-benzothiazoles led to a sustained decrease of parasitemia in P. berghei-infected mice, confirming their potential to combat parasitic infections in a whole-organism setting. researchgate.netnih.gov

Neuroprotective Efficacy: The JNK inhibitor AS601245 demonstrated significant neuroprotective effects in rodent models of stroke. It protected against the delayed loss of hippocampal CA1 neurons in a gerbil model of transient global ischemia and reduced infarct size in rats after focal cerebral ischemia. nih.gov

Table 3: Summary of In Vivo Preclinical Efficacy Studies for Benzothiazole Derivatives

Therapeutic Area Animal Model Key Finding
Anti-inflammatory Carrageenan-induced paw edema (Rat) Significant reduction in edema volume. jyoungpharm.org
Analgesic Thermal stimulus (Rat) Increased pain threshold/latency. jyoungpharm.org
Antidiabetic NIDDM (Rat) Significant lowering of plasma glucose. researchgate.net
Antimalarial P. yoelii infection (Mouse) Activity against multidrug-resistant strain. nih.gov
Antimalarial P. berghei infection (Mouse) Sustained decrease in parasitemia. researchgate.net
Neuroprotective Global cerebral ischemia (Gerbil) Protection against loss of hippocampal neurons. nih.gov
Neuroprotective Focal cerebral ischemia (Rat) Significant neuroprotective effect. nih.gov

Animal Models for Disease Investigation

While specific in vivo studies on 3-(1,3-Benzothiazol-2-yl)propan-1-amine are not extensively documented in publicly available literature, research on structurally related benzothiazole derivatives provides insights into their potential applications in disease models. For instance, the benzothiazole derivative AS601245 has demonstrated neuroprotective properties in animal models of cerebral ischemia.

In a gerbil model of transient global ischemia, administration of AS601245 provided significant protection against the delayed loss of hippocampal CA1 neurons. nih.gov Furthermore, a significant neuroprotective effect was also observed in rats subjected to focal cerebral ischemia. nih.gov These findings suggest that benzothiazole-based compounds may have therapeutic potential in conditions characterized by ischemic cell death.

These studies underscore the importance of utilizing relevant animal models to investigate the therapeutic potential of benzothiazole derivatives. The choice of animal model is crucial and depends on the specific disease being targeted, allowing for the evaluation of a compound's efficacy in a biological system that mimics aspects of the human condition.

Efficacy Measurement and Biomarker Analysis

The evaluation of a compound's efficacy in preclinical models relies on the measurement of specific outcomes and the analysis of relevant biomarkers. In the case of the neuroprotective effects of the benzothiazole derivative AS601245, efficacy was measured by quantifying the survival of hippocampal neurons following an ischemic event. nih.gov

Biomarker analysis in these studies indicated that the protective effect of AS601245 is mediated by the inhibition of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. nih.gov This was evidenced by a reduction in c-Jun expression and phosphorylation, which are key events downstream of JNK activation. nih.gov Therefore, c-Jun phosphorylation can be considered a pharmacodynamic biomarker for the activity of this particular benzothiazole derivative.

For this compound, future preclinical studies would necessitate the identification and validation of appropriate efficacy endpoints and biomarkers relevant to its intended therapeutic application. General research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, suggesting that markers of apoptosis could be relevant for efficacy measurement. smolecule.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action of a compound is fundamental to its development as a therapeutic agent. This involves identifying its molecular targets, understanding how it perturbs cellular pathways, and characterizing its interactions with biological macromolecules.

Target Identification and Validation (e.g., enzyme inhibition, receptor binding)

Research into benzothiazole derivatives has revealed their ability to interact with and inhibit the function of specific enzymes. For example, the benzothiazole derivative AS601245 has been identified as an inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. nih.gov

Another study focused on a series of benzothiazole derivatives and identified them as potent inhibitors of human DNA topoisomerase IIα. researchgate.net One particular compound, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was found to be a highly effective inhibitor of this enzyme. researchgate.net Mechanistic studies suggested that BM3 is not a DNA intercalator or a topoisomerase poison but rather a DNA minor groove-binding agent that may interact directly with the enzyme. researchgate.net

While the specific molecular targets of this compound have not been definitively identified in the available literature, the broader family of benzothiazoles has been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects, which are likely mediated by specific molecular interactions. smolecule.com

Below is a table summarizing the enzyme inhibitory activity of a representative benzothiazole derivative.

CompoundTarget EnzymeIC50 ValueReference
BM3 Human Topoisomerase IIα39 nM researchgate.net

Cellular Pathway Perturbation Analysis

The biological effects of a compound are often the result of its ability to modulate specific cellular signaling pathways. As mentioned previously, the neuroprotective effects of the benzothiazole derivative AS601245 are attributed to its inhibition of the JNK signaling pathway. nih.gov The JNK pathway is a critical regulator of cellular responses to stress, and its inhibition can prevent ischemia-induced cell death. nih.gov

General biological activity studies of this compound suggest that its potential anticancer activity may stem from its ability to induce apoptosis by activating specific signaling pathways. smolecule.com However, the precise pathways perturbed by this specific compound require further investigation. The diverse biological activities reported for the benzothiazole scaffold, including anti-inflammatory and antimicrobial effects, suggest that different derivatives may modulate a variety of cellular pathways. smolecule.comnih.gov

Interaction with Biological Macromolecules (e.g., DNA binding)

The interaction of small molecules with biological macromolecules such as DNA is a key mechanism of action for many therapeutic agents. Studies on certain benzothiazole derivatives have explored their potential to bind to DNA.

One study investigated newly synthesized metal complexes incorporating a benzothiazole-derived ligand. biointerfaceresearch.com The findings revealed that these complexes could act as moderate DNA binding intercalators and exhibit nuclease activity. biointerfaceresearch.com The interaction with DNA was confirmed through electronic absorption studies, fluorescence quenching, and viscosity measurements. biointerfaceresearch.com Gel electrophoresis demonstrated the ability of these complexes to cleave pBR322 plasmid DNA. biointerfaceresearch.com

Another investigation into the benzothiazole derivative BM3 indicated that it functions as a DNA minor groove-binding agent. researchgate.net This mode of interaction is distinct from DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix.

These studies highlight the potential for benzothiazole-containing compounds to interact with DNA, which could be a crucial aspect of their biological activity, particularly in the context of anticancer effects.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For the benzothiazole (B30560) class of compounds, several key features have been identified as critical for their diverse pharmacological actions.

The core of the pharmacophore is the benzothiazole ring system itself, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring. researchgate.netnih.gov This planar, electron-rich heterocyclic system is a common and integral component of many biologically active molecules. nih.govbenthamscience.com The nitrogen and sulfur heteroatoms within the thiazole ring are particularly important, contributing to the molecule's ability to form interactions with biological targets. rsc.org

Key active sites for substitution on the benzothiazole molecule are positions 2, 4, 5, 6, and 7. pharmacyjournal.in The nature of the substituent at the C-2 position is a primary determinant of the type and potency of biological activity. benthamscience.comsrce.hr In the case of 3-(1,3-Benzothiazol-2-yl)propan-1-amine, the 2-position is occupied by the propan-1-amine side chain. The amino group (-NH2) is a frequently utilized functionality in this position, serving as a versatile anchor for attaching other structural fragments or for participating in crucial hydrogen bonding interactions with target receptors. nih.govpharmacyjournal.in Modifications at the C-6 position of the benzothiazole ring have also been shown to significantly influence activity. nih.govbenthamscience.com

Impact of Substituent Effects on Biological Activity

The introduction of different functional groups onto the benzothiazole scaffold allows for the fine-tuning of its biological profile. These effects can be broadly categorized as electronic, steric, and lipophilic.

The electronic properties of substituents—whether they donate or withdraw electron density from the ring system—play a pivotal role in modulating biological activity.

Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group (-NO2), is frequently associated with enhanced antifungal and anticancer activities. nih.govjournalajrimps.comresearchgate.net For example, the introduction of a nitro or cyano group at the C-6 position can increase antiproliferative activity. nih.gov The substitution of a nitro group has been shown to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be advantageous for charge transport and optoelectronic properties relevant to biological interactions. nih.gov

The following table summarizes the observed influence of different electronic substituents on the biological activities of benzothiazole derivatives.

Substituent GroupElectronic EffectPosition on Benzothiazole RingObserved Impact on Biological ActivityReference
-F, -Cl, -BrElectron-WithdrawingVaries (e.g., C-5, C-6)Increases antifungal and anticancer activity. pharmacyjournal.innih.gov
-NO2Electron-WithdrawingVaries (e.g., C-6)Increases antiproliferative activity. nih.govnih.gov
-OHElectron-DonatingVaries (e.g., C-6)Increases antibacterial activity and general potency. pharmacyjournal.innih.gov
-OCH3Electron-DonatingVaries (e.g., C-4, C-6)Increases antibacterial activity and general potency. pharmacyjournal.innih.gov
-NH2Electron-DonatingVariesEnhances cytotoxic activity against cancer cell lines. pharmacyjournal.in

Steric effects relate to the size and shape of the substituents and how they influence the molecule's conformation and its ability to bind to a receptor. A substituent's bulk can hinder or facilitate the optimal orientation required for biological activity.

Research has shown that steric parameters can have a more significant impact on the biological activity of certain derivatives than electronic or lipophilic factors. ubaya.ac.id For instance, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, a nitro group substituted at the ortho-position of the benzoyl moiety created significant steric hindrance. mdpi.com This steric clash resulted in a distorted molecular geometry compared to its meta- and para-substituted isomers. mdpi.com Such conformational changes can directly affect how the molecule fits into the binding site of a protein or enzyme, thereby altering its activity.

The introduction of hydrophobic moieties is often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in For instance, substituting with halogens like chlorine or bromine can enhance the lipophilicity of the compounds, which is often responsible for improved cytotoxicity. ijper.org The addition of a fluorine atom is a common strategy in drug design to increase lipophilicity, which can lead to a greater biological half-life and a higher ability to bind with the target receptor. journalajrimps.comresearchgate.net The relationship between lipophilicity and activity is not always linear; an optimal level of lipophilicity is typically required for a compound to be effective.

Positional Isomerism and Stereochemical Considerations in Activity

The specific placement of substituents on the benzothiazole ring or its side chains (positional isomerism) can lead to dramatic differences in activity. As noted, positions 2, 5, and 6 are particularly sensitive to substitution. benthamscience.compharmacyjournal.in

The following table illustrates how the position of a substituent can dictate its effect on the biological activity of the benzothiazole core.

PositionSubstituent ExamplesResulting Biological Activity/EffectReference
C-2Amino, Thiol, Phenyl, Substituted PhenylStrengthens various activities; serves as a key point for modification. pharmacyjournal.in
C-4-OCH3, -ClMethoxy group increases antibacterial activity; Chloro group increases antifungal activity. pharmacyjournal.in
C-5-Cl, -FReplacement of hydrogen with a halogen increases potency. pharmacyjournal.in
C-6-OH, -OCH3, -CH3Boosts the compound's potency. pharmacyjournal.in
C-6Nitro (-NO2), Cyano (-CN)Increases antiproliferative activity. nih.gov

Studies on positional isomers have confirmed these effects. For example, a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, which are structural isomers differing only in the position of the nitro group (ortho, meta, para), were found to crystallize in different systems and adopt distinct three-dimensional shapes. mdpi.com The ortho-substituted isomer was the most distorted due to steric hindrance, while the meta-substituted isomer was the most planar. mdpi.com These structural variations, arising solely from the substituent's position, can profoundly impact receptor binding and, consequently, biological function.

Development of SAR Models and Hypotheses

To better understand and predict the biological activity of new compounds, researchers develop SAR models and hypotheses. Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to identify the key structural properties, or "molecular descriptors," that correlate with a specific biological activity. researchgate.net

For benzothiazole derivatives, QSAR models have been successfully developed to predict activities such as anthelmintic and antibacterial effects. researchgate.netallsubjectjournal.com These models are often built using techniques like multiple linear regression (MLR), which creates a mathematical equation linking descriptors (related to electronic, steric, and lipophilic properties) to the observed activity. researchgate.netallsubjectjournal.com Such validated QSAR models provide useful tools to predict the potency of novel compounds before they are synthesized and to guide the design of new derivatives with potentially enhanced activity. allsubjectjournal.com These modeling studies help to formalize the SAR hypotheses derived from experimental data, providing a clearer roadmap for future drug discovery efforts in this chemical class.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the interactions that drive biological activity. For benzothiazole (B30560) derivatives, docking studies have been instrumental in identifying key binding patterns and potential therapeutic targets.

Research on benzothiazole-thiazole hybrids has utilized molecular docking to investigate their potential as inhibitors of the p56lck protein, a tyrosine kinase involved in T-cell activation and a target for cancer therapy. biointerfaceresearch.com These simulations provide insights into the binding modes within the protein's active site, identifying crucial interactions with regions like the hinge, allosteric sites, and activation loops. biointerfaceresearch.com Similarly, docking studies on 1,3-thiazolidin-4-one analogues bearing a benzothiazole moiety have been performed against the target protein CYP450 3A4, a significant enzyme in drug metabolism. researchgate.net In one such study, a derivative was identified as a potent inhibitor with a high docking score of -8.634, indicating a strong binding affinity compared to the standard inhibitor Ketoconazole. researchgate.net These studies highlight how specific substitutions on the benzothiazole scaffold can influence binding affinity and selectivity, guiding the synthesis of more effective and targeted therapeutic agents.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These calculations provide detailed information about molecular orbitals (e.g., HOMO and LUMO), charge distribution, and the energy landscape of chemical reactions.

For novel benzothiazole derivatives, DFT calculations have been used to elucidate complex formation mechanisms. For instance, calculations have helped explain the serendipitous synthesis of a compound containing both benzothiazole and benzo researchgate.netnih.govoxazin-3(4H)-one moieties. nih.gov The theoretical analysis suggested that the energy barriers for the reaction could be overcome by the energy released from an exothermic reaction, making the formation of the novel structure thermodynamically favorable. nih.gov Such quantum mechanical insights are vital for understanding and optimizing synthetic pathways and predicting the chemical behavior of new benzothiazole compounds. The analysis of the electronic properties helps in understanding how the molecule will interact with biological targets, complementing the findings from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

Table 1: Examples of QSAR Studies on Benzothiazole Derivatives

Derivative Class Biological Activity Studied Key Findings
3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones Antibacterial Models determined the contribution of structural and substituent effects to antimicrobial activity. researchgate.net
(1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives Antiproliferative Developed highly predictive 3D-QSAR models (q² up to 0.70, r² up to 0.97). researchgate.net

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, analyze conformational changes, and provide a more detailed understanding of the binding dynamics.

MD simulations have been applied to study benzothiazole derivatives in complex with their biological targets. For newly designed benzothiazole-thiazole hybrids targeting the p56lck protein, MD simulations were performed on selected high-scoring compounds from docking studies to confirm the stability of the ligand-protein interactions. biointerfaceresearch.com Similarly, MD analyses of novel benzothiazole derivatives targeting acetylcholinesterase, an enzyme implicated in Alzheimer's disease, were conducted to investigate their structural stability and interactions with critical amino acid residues within the enzyme's active site. nih.gov These simulations provide crucial information on the flexibility of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds, over time, thus validating the potential of these compounds as stable inhibitors.

In Silico ADME Prediction (Excluding clinical pharmacokinetics)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These computational models predict the pharmacokinetic profile of a compound, helping to identify candidates with good drug-like properties and reducing the likelihood of late-stage failures.

For various series of benzothiazole derivatives, in silico ADME properties have been calculated to assess their potential as drug candidates. researchgate.net Studies on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives showed that most compounds exhibited good predicted absorption (over 70%) and complied with Lipinski's rule of five, suggesting favorable drug-likeness. nih.gov These compounds were also predicted to have good bioavailability and intestinal absorption according to the Veber rule. nih.gov Similar predictions for other benzothiazole analogues have been performed using software like Qikprop and SwissADME to compute a range of physicochemical and pharmacokinetic parameters. researchgate.netisca.me These predictions are essential for prioritizing which compounds should be synthesized and advanced to further testing.

Table 2: Predicted In Silico ADME Properties for Representative Benzothiazole Derivatives

Parameter Description Predicted Outcome for Benzothiazole Derivatives
Lipinski's Rule of Five A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. Many synthesized series show good compliance, indicating favorable drug-like properties. nih.gov
Veber's Rule Relates to oral bioavailability; states that compounds with 10 or fewer rotatable bonds and a polar surface area no greater than 140 Ų are likely to have good oral bioavailability. Derivatives have been shown to follow this rule, suggesting good intestinal absorption. nih.gov
Gastrointestinal (GI) Absorption Prediction of a compound's absorption from the human gastrointestinal tract. High percentage of absorption predicted for several series of derivatives. nih.govisca.me
Blood-Brain Barrier (BBB) Permeation Prediction of a compound's ability to cross the blood-brain barrier and enter the central nervous system. Some derivatives are predicted to be brain-penetrant. isca.me

| Cytochrome P450 (CYP) Inhibition | Predicts interaction with major drug-metabolizing enzymes, which can indicate potential for drug-drug interactions. | Derivatives are often evaluated for their potential to inhibit various CYP isoforms. isca.me |

Future Directions and Therapeutic Potential in Preclinical Research

The benzothiazole (B30560) scaffold, a key feature of 3-(1,3-Benzothiazol-2-yl)propan-1-amine, is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities. smolecule.comnih.govmdpi.com The inherent versatility of this heterocyclic system provides a fertile ground for further preclinical research, aiming to unlock its full therapeutic potential. Future efforts are geared towards optimizing its structure, identifying new biological interactions, and developing sophisticated research tools to better understand and exploit its pharmacological profile.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(1,3-Benzothiazol-2-yl)propan-1-amine, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzothiazole derivatives can react with propan-1-amine precursors under catalytic conditions (e.g., palladium or copper catalysts). Key intermediates, such as halogenated benzothiazoles or protected amine intermediates, are characterized using NMR (¹H/¹³C), mass spectrometry, and FTIR to confirm functional groups and regioselectivity . Purity is assessed via HPLC with UV detection, ensuring ≥95% purity for pharmacological studies .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite is used for structure refinement, with parameters like R-factor (<0.1) and data-to-parameter ratio (>6.0) ensuring accuracy. For example, related benzothiazole derivatives show planar benzothiazole rings with bond lengths consistent with aromatic systems (C–S: ~1.74 Å, C–N: ~1.32 Å) .

Q. What pharmacological roles does the benzothiazole moiety play in this compound?

  • Answer : The benzothiazole group enhances binding to CNS targets (e.g., 5-HT2A receptors) due to its planar structure and π-π stacking interactions. In pimavanserin, a structurally related drug, the benzothiazole-propan-1-amine backbone is critical for antagonistic activity in Parkinson’s disease psychosis .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Answer : Density functional theory (DFT) with the B3LYP functional and 6-31G(d) basis set calculates HOMO-LUMO gaps (~4.5 eV), dipole moments, and electrostatic potential maps. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts electron correlation effects in benzothiazole derivatives, aiding in understanding charge transfer mechanisms .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for benzothiazole derivatives?

  • Answer : Discrepancies in SAR are addressed via:

  • Isosteric replacements : Substituting sulfur in benzothiazole with oxygen (benzoxazole) to test electronic effects.
  • Pharmacophore mapping : Using molecular docking (e.g., AutoDock Vina) to compare binding poses across receptor subtypes.
  • Meta-analysis : Cross-referencing patent data (e.g., Example 24 in ) to identify conserved functional groups (e.g., trifluoromethyl or pyridyl substituents) that modulate activity .

Q. How are crystallization challenges mitigated for benzothiazole-amine complexes?

  • Answer : Crystallization issues (e.g., polymorphism or twinning) are resolved by:

  • Solvent screening : Testing polar aprotic solvents (DMF, DMSO) to improve crystal growth.
  • Additive use : Glycerol or polyethylene glycol (PEG) stabilizes hydrogen-bonding networks.
  • High-resolution data collection : Synchrotron radiation (λ = 0.7–1.0 Å) enhances diffraction quality for low-symmetry crystals .

Q. What safety protocols are critical for handling this compound in vivo studies?

  • Answer : Follow OECD guidelines for acute toxicity testing:

  • Exposure control : Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, lab coats).
  • First-aid measures : Immediate skin decontamination with soap/water; eye irrigation with saline (15 min).
  • Ecotoxicity : Monitor biodegradability via OECD 301F test; LC50 values for aquatic organisms are typically >100 mg/L .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis (100–150°C, 30 min) to reduce reaction times and improve yields (≥80%) .
  • Analytical Cross-Validation : Pair LC-MS with ion mobility spectrometry (IMS) to distinguish isomers in complex mixtures .
  • Computational Validation : Compare DFT results with experimental UV-Vis spectra (λmax ~270 nm for benzothiazole absorption bands) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.